4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine
Description
4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with morpholine, a methyl group, and a piperazine ring linked to a 4-iodophenyl sulfonyl moiety. Its IUPAC name and CAS number (946313-59-3) are confirmed in , with the molecular formula C20H24IN5O2. The compound’s structure integrates key pharmacophoric elements:
- Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, commonly used in medicinal chemistry for hydrogen bonding and π-stacking interactions.
- Morpholine: A saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and bioavailability.
Properties
IUPAC Name |
4-[2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24IN5O3S/c1-15-14-18(23-10-12-28-13-11-23)22-19(21-15)24-6-8-25(9-7-24)29(26,27)17-4-2-16(20)3-5-17/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMLRVAVQLUZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24IN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-((4-Iodophenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs. Its unique configuration, which includes a sulfonamide group, a piperazine ring, and a pyrimidine moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[4-(4-iodophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine . Its molecular formula is with a molecular weight of approximately 396.25 g/mol. The compound's structure is characterized by the following key features:
| Component | Description |
|---|---|
| Sulfonamide Group | Enhances solubility and biological activity |
| Piperazine Ring | Known for its role in various pharmacological effects |
| Iodophenyl Group | Provides unique electronic properties |
| Pyrimidine Moiety | Associated with diverse biological activities |
Antibacterial Activity
Recent studies have indicated that compounds containing sulfonamide functionalities exhibit significant antibacterial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the iodophenyl and piperazine groups may enhance this activity through improved binding to bacterial targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various research studies. Specifically, derivatives with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized analogs exhibited IC50 values as low as 1.13 µM against urease, indicating strong inhibitory potential . This suggests that this compound could also function as an effective enzyme inhibitor.
The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The sulfonamide group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Furthermore, the hydrophobic nature of the iodophenyl group may facilitate binding within hydrophobic pockets of target proteins .
Study 1: Antibacterial Screening
In a comparative study of antibacterial activities among various sulfonamide derivatives, compounds similar to this compound were evaluated against several strains. The results indicated that modifications in the piperazine ring significantly affected antibacterial potency, with some compounds achieving MIC values below 10 µg/mL against resistant strains .
Study 2: Enzyme Inhibition Assays
Another study focused on the enzyme inhibition properties of related compounds. Here, derivatives were tested against AChE and urease. The results showed that certain structural modifications led to enhanced inhibitory effects, with some compounds achieving IC50 values significantly lower than standard inhibitors like thiourea .
Comparison with Similar Compounds
Table 1: Substituent Variations and Implications
Key Observations:
Core Heterocycle: The target compound uses a pyrimidine core, whereas analogs in EP 2402347 A1 (e.g., [0322], [0450]) feature a thieno[3,2-d]pyrimidine scaffold. Pyrimidine-based analogs (–4, 9) prioritize solubility and hydrogen bonding for antimalarial/antimicrobial activity .
Sulfonyl Group Variations: The 4-iodophenyl sulfonyl group in the target compound contrasts with methanesulfonyl (EP 2402347 A1) or unsubstituted sulfonyl groups.
Piperazine/Morpholine Modifications :
- 4-Methylpiperazine (Compound 77) and 4,4-difluoropiperidine (Compound 75) substituents improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in antimalarials .
- The target compound’s morpholine group is retained across most analogs, suggesting its role in optimizing solubility .
Hypothetical Pharmacological Implications
- Antimalarial Potential: The target compound’s pyrimidine-morpholine scaffold aligns with Compounds 75–80, which exhibit fast-acting antimalarial activity. The 4-iodophenyl sulfonyl group may enhance parasite protease binding but could reduce metabolic clearance compared to fluorinated analogs .
- Kinase Inhibition: Thienopyrimidine analogs (EP 2402347 A1) demonstrate that sulfonyl-piperazine groups are effective in targeting ATP-binding pockets. The iodine substituent might confer selectivity for kinases with larger hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
